molecular formula C8H6BrFO2 B1447442 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone CAS No. 1805416-13-0

2'-Bromo-3'-fluoro-4'-hydroxyacetophenone

Cat. No.: B1447442
CAS No.: 1805416-13-0
M. Wt: 233.03 g/mol
InChI Key: JSXCJKHHFRECII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Bromo-3'-fluoro-4'-hydroxyacetophenone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-hydroxyacetophenone using bromine in acetic acid . The reaction is typically carried out at elevated temperatures (70-80°C) under light irradiation to achieve high yields.

Industrial Production Methods: In industrial settings, the compound can be produced by the selective bromination of 2-fluoro-4-hydroxyacetophenone using cupric bromide in refluxing chloroform-ethyl acetate mixture . This method ensures high purity and yield, making it suitable for large-scale production.

Comparison with Similar Compounds

Uniqueness: 2'-Bromo-3'-fluoro-4'-hydroxyacetophenone is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions . This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-bromo-3-fluoro-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-3-6(12)8(10)7(5)9/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXCJKHHFRECII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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